(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, hybridization states, and presence of any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the type of reaction (like addition, substitution, or redox), and the reaction conditions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, polarity, and refractive index.Scientific Research Applications
Molecular Structure Analysis
One of the primary scientific applications of compounds similar to the one is in molecular structure analysis. For instance, studies like the one by Ketuly et al. (2010) examine the molecular structure of similar compounds, focusing on the relative orientations of peripheral groups and their conformations in crystal structures (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Synthesis and Characterization
Valverde et al. (2013) conducted research on the synthesis of aromatic-steroid derivatives, which is relevant to the compound . Their study focuses on the methods of synthesizing complex molecules and analyzing their structure through spectroscopy and spectrometry, which is a crucial aspect of chemical research (Valverde, Cedillo, Cervera, Gómez, Nexticapa, Ramos, & Gil, 2013).
Crystallography and Chemical Properties
Research into the crystallography of related compounds, as illustrated by Djigoué et al. (2012) and Zhou et al. (2015), involves examining the structure and chemical properties of these compounds in crystal form. This includes studying their conformation, intermolecular interactions, and the overall shape of the steroid structure (Djigoué, Simard, Kenmogne, & Poirier, 2012); (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Novel Compound Synthesis
The synthesis and study of novel compounds with unique structural features are also significant. For example, research by Yang et al. (2006) focuses on synthesizing new polycyclic aromatic hydrocarbons with extended conjugation and unique architectures, which can be related to the exploration of novel chemical entities like the compound (Yang, Dai, Zhang, Petersen, & Wang, 2006).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes appropriate handling and disposal procedures.
Future Directions
This could involve potential applications of the compound, areas for further research, and unanswered questions about the compound.
properties
IUPAC Name |
(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28?,29+,30-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUXBMIQPBEWFH-JSEPIYAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@H]([C@@H]1CCC2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@](=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138106603 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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